molecular formula C6H15NO B041122 1-(Propylamino)propan-2-ol CAS No. 41063-30-3

1-(Propylamino)propan-2-ol

Cat. No. B041122
CAS RN: 41063-30-3
M. Wt: 117.19 g/mol
InChI Key: JGILRTUNWCFJOU-UHFFFAOYSA-N
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Description

1-(Propylamino)propan-2-ol belongs to a class of compounds extensively researched for their pharmaceutical and biochemical applications, particularly as beta-adrenergic blocking agents.

Synthesis Analysis

  • The synthesis of derivatives of 1-(propylamino)propan-2-ol, such as 1-(aryloxy)-3-(arylthioalkylamino)propan-2-ols, has been documented, highlighting the exploration of their beta-adrenoreceptor blocking properties (Tucker & Coope, 1978).

Molecular Structure Analysis

  • Detailed structure-activity relationships of these compounds, including the impact of various groups like sulfur, sulfoxide, and sulfone on their pharmacological potency and selectivity, are part of the research focus (Large & Smith, 1982).

Chemical Reactions and Properties

  • Studies have examined the reactions of 1-(propylamino)propan-2-ol derivatives in various contexts, such as their use in antifungal agents and the significance of interactions like pi-pi stacking and hydrogen bonding in their activity (Giraud et al., 2009).

Physical Properties Analysis

  • Investigations into the physical properties of these compounds often relate to their synthesis methods and the resulting pharmacological activities, though specific studies focusing solely on physical properties were not found in the current research.

Chemical Properties Analysis

  • The chemical properties, particularly regarding the synthesis and biological activity of these compounds, have been explored. Research includes the study of different derivatives for their potential adrenergic blocking and sympatholytic activities (Aghekyan et al., 2017).

Scientific Research Applications

  • Cardioselective Beta-Blockers : Heterocyclic substituted 1-(aryloxy)-3-[(amido)alkyl]amino] propan-2-ols have been identified as more potent beta-blockers than propranolol, showing cardioselectivity in anesthetized cats (Large & Smith, 1982).

  • Cancer Therapy : Substituted 3-(N-alkyl-N-phenylamino)propane-2-ols have potential as Src kinase inhibitors and anticancer agents against breast carcinoma cells (Sharma et al., 2010).

  • Inhibitory Activity against ICAM-1 : (S)-(+)-3-arylamino-1-chloropropan-2-ols exhibit high inhibitory activity against ICAM-1 expression induced by tumor necrosis factor, with significant inhibition at specific concentrations (Gupta et al., 2011).

  • Adrenergic Blocking and Sympatholytic Activities : Certain 1-(aryloxy)-3-(6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ols show moderate adrenergic blocking and sympatholytic activities (Aghekyan et al., 2017).

  • Antifungal Compounds : Derivatives of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol show high antifungal activity against Candida spp. strains, highlighting their potential in antifungal treatments (Zambrano-Huerta et al., 2019).

  • Aurophilic Organic Ligands : Novel ligands based on 1,3-dibromo-propan-2-ol and 2-aminothiophenol can form coordination compounds with copper(II) salts and be chemosorbed onto gold electrode surfaces (Tishchenko et al., 2014).

  • Antifungal Activity against Candida albicans : New 1-[(pyridinyl- and piperidinylmethyl)amino] derivatives exhibit promising antifungal activity against Candida albicans (Giraud et al., 2009).

  • Catalysis in Chemical Synthesis : Hydrocarbonylation of prop-2-en-1-ol to butane-1,4-diol and 2-methylpropan-1-ol catalyzed by rhodium triethylphosphine complexes is an example of the chemical synthesis process using these compounds (Simpson et al., 1996).

properties

IUPAC Name

1-(propylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-4-7-5-6(2)8/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGILRTUNWCFJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Propylamino)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Lee - 2018 - deepblue.lib.umich.edu
This thesis summarizes our efforts in the development of methodologies aimed at remote C(sp3)–H functionalization of aliphatic amines. Amines are an important functional group …
Number of citations: 0 deepblue.lib.umich.edu

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